Trimethoxy Dobutamine Hydrochloride Trimethoxy Dobutamine Hydrochloride A trimethoxy precursor and impurity of Dobutamine
Brand Name: Vulcanchem
CAS No.: 51062-14-7
VCID: VC21344340
InChI: InChI=1S/C21H29NO3.ClH/c1-16(5-6-17-7-10-19(23-2)11-8-17)22-14-13-18-9-12-20(24-3)21(15-18)25-4;/h7-12,15-16,22H,5-6,13-14H2,1-4H3;1H
SMILES: CC(CCC1=CC=C(C=C1)OC)NCCC2=CC(=C(C=C2)OC)OC.Cl
Molecular Formula: C21H29NO3·HCl
Molecular Weight: 379.9 g/mol

Trimethoxy Dobutamine Hydrochloride

CAS No.: 51062-14-7

Cat. No.: VC21344340

Molecular Formula: C21H29NO3·HCl

Molecular Weight: 379.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Trimethoxy Dobutamine Hydrochloride - 51062-14-7

CAS No. 51062-14-7
Molecular Formula C21H29NO3·HCl
Molecular Weight 379.9 g/mol
IUPAC Name N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)butan-2-amine;hydrochloride
Standard InChI InChI=1S/C21H29NO3.ClH/c1-16(5-6-17-7-10-19(23-2)11-8-17)22-14-13-18-9-12-20(24-3)21(15-18)25-4;/h7-12,15-16,22H,5-6,13-14H2,1-4H3;1H
Standard InChI Key LNDHIIVUCMAZNW-UHFFFAOYSA-N
SMILES CC(CCC1=CC=C(C=C1)OC)NCCC2=CC(=C(C=C2)OC)OC.Cl
Canonical SMILES CC(CCC1=CC=C(C=C1)OC)NCCC2=CC(=C(C=C2)OC)OC.Cl
Appearance Off-White Solid
Melting Point 144-146°C

Chemical Identity and Structural Characteristics

TMDBHCl is a trimethoxy-substituted derivative of Dobutamine, with the molecular formula C₂₁H₃₀ClNO₃ and a molecular weight of 379.9 g/mol . Its structure includes two phenyl rings: one 3,4-dimethoxyphenyl group and a 4-methoxyphenyl group, linked via an ethylamino chain to a butan-2-amine moiety (Figure 1) . The hydrochloride salt form enhances solubility and stability, making it suitable for laboratory applications .

Key Structural Features:

  • Methoxy Groups: Three methoxy (-OCH₃) substituents on aromatic rings, which influence receptor binding affinity and metabolic stability .

  • Chiral Center: A single stereogenic carbon in the butan-2-amine backbone, though the compound is typically synthesized as a racemic mixture .

  • Solubility: High solubility in organic solvents (e.g., ethanol, toluene) and aqueous acidic conditions .

Synthesis and Manufacturing Process

TMDBHCl is synthesized through a multi-step process involving selective methylation and demethylation reactions. The core methodology is outlined in patents and chemical literature:

Production Workflow

  • Trimethyl Ether Intermediate: The synthesis begins with the trimethyl ether of Dobutamine, where all phenolic hydroxyl groups are protected as methyl ethers .

  • Reductive Amination: A catalytic hydrogenation step (using Pd/C) converts the amine precursor to the desired butan-2-amine structure .

  • Demethylation: Treatment with 48% hydrobromic acid in glacial acetic acid selectively removes methyl groups from the phenolic oxygen atoms, yielding the hydrobromide salt .

  • Salt Exchange: The hydrobromide is converted to the hydrochloride salt via ion exchange with hydrochloric acid .

  • Purification: Final purification involves crystallization from organic solvent mixtures (e.g., ethanol/toluene) or water, achieving >99% purity .

Advantages of This Method:

  • Avoidance of harsh oxidation-sensitive intermediates .

  • Environmentally friendly purification techniques compared to traditional recrystallization from boiling HCl .

Pharmacological and Functional Properties

TMDBHCl exhibits β-adrenergic receptor agonist activity, primarily targeting β₁ receptors in the heart. Its mechanism parallels that of Dobutamine but with distinct pharmacokinetic and toxicological profiles:

Receptor Binding and Signaling

  • β₁ Agonism: TMDBHCl binds to β₁-adrenergic receptors, stimulating adenylyl cyclase activity and increasing intracellular cAMP levels .

  • cAMP-Mediated Effects: Elevated cAMP enhances myocardial contractility and stroke volume, mimicking the inotropic effects of endogenous catecholamines .

  • Limited β₂/α₁ Activity: Unlike Dobutamine, TMDBHCl shows negligible affinity for β₂ or α₁ receptors, reducing vasodilatory or vasoconstrictive side effects .

Toxicological Considerations

  • O-Methylation-Induced Toxicity: Studies indicate that O-methylated derivatives of Dobutamine, including TMDBHCl, exhibit higher toxicity than the parent compound .

  • Impurity Control: TMDBHCl is used as a reference standard to detect and quantify methoxy-related impurities in Dobutamine formulations, ensuring compliance with pharmaceutical purity standards .

Applications in Research and Quality Control

Role in Pharmaceutical Quality Assurance

TMDBHCl is essential for validating analytical methods in Dobutamine production:

ApplicationPurposeMethod
Impurity ProfilingDetection of O-methylated impurities in Dobutamine formulationsHigh-performance liquid chromatography (HPLC)
Stability StudiesAssessing degradation pathways under stress conditions (heat, light, pH)Accelerated stability testing
Reference StandardCalibration of chromatographic and spectroscopic assaysMass spectrometry, NMR

Research Applications

  • β-Adrenergic Receptor Studies: Used to probe biased signaling pathways and receptor conformational changes in β₁AR activation .

  • Toxicology Screening: Investigating the comparative toxicity of methoxy-substituted catecholamines .

Comparative Analysis with Related Compounds

Structural and Functional Comparison

CompoundStructureReceptor AffinityPrimary ApplicationToxicity Profile
Dobutamine HClTrihydroxyphenyl groupsβ₁ > β₂ >> α₁Cardiovascular supportModerate (reversible effects)
TMDBHClTrimethoxyphenyl groupsβ₁-selectiveImpurity reference, researchHigh (O-methylation toxicity)
IsoprenalineCatechol + isopropyl groupβ₁ = β₂Asthma (bronchodilation)Severe (tachycardia, arrhythmia)
NorepinephrineCatechol + α-hydroxy groupα₁ > β₁Severe hypotensionHigh (vasoconstriction)

Physicochemical Properties

PropertyTMDBHClDobutamine HCl
Molecular Weight379.9 g/mol 337.8 g/mol
SolubilityEthanol, toluene, aqueous HCl Water, DMSO
Melting PointNot reported184–186°C
pH StabilityStable in acidic conditions Degrades at pH > 7
VendorQuantityPriceReference
Santa Cruz Biotechnology250 mg$388.00
CymitQuimica250 mg€179.00
SCBT250 mg$388.00

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